molecular formula C16H24ClNO3S B123033 C-Demethyl Clethodim CAS No. 112301-96-9

C-Demethyl Clethodim

Cat. No. B123033
CAS RN: 112301-96-9
M. Wt: 345.9 g/mol
InChI Key: YSGSBNBWXYFZJA-CHIOMFQBSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions that can be adapted for the synthesis of C-Demethyl clethodim. For instance, the synthesis of (-)-demethyl (C-11) cezomycin as described in the second paper involves a Kulinkovich reaction and a cascade of ring-opening and desilylation-oxidation steps . Similarly, the synthesis of fragments of 24-demethylbafilomycin C1, as mentioned in papers three and four, employs strategies like anti-selective aldol condensation and ring-closing metathesis (RCM) . These methods could potentially be applied to the synthesis of this compound with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of this compound would differ from clethodim by the absence of a methyl group. This change could influence the three-dimensional conformation of the molecule and its interaction with biological targets. The papers provided do not directly address the molecular structure of this compound but do discuss structural analyses of similar compounds. For example, the crystal structure analysis of an unexpected product from the demethylation of an indole compound is discussed in paper six, which highlights the importance of structural analysis in understanding the outcomes of chemical reactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of clethodim-related compounds are complex and require precise control over reaction conditions. The papers provided discuss various chemical reactions, such as the aldol condensation and RCM, which are crucial for constructing carbon frameworks in organic synthesis . These reactions could be relevant to the chemical reactions that this compound might undergo or be synthesized through.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this compound are critical for its application as a herbicide. The first paper discusses the use of 1-decyl-3-methyl imidazolium bromide ([C10mim][Br]) aqueous solution to improve the solubility of clethodim . This suggests that modifications to clethodim, such as demethylation, could also alter its solubility and other physical properties. The thermodynamic parameters and micelle formation discussed in the same paper are relevant to the understanding of how such compounds behave in solution, which is important for their formulation and application as pesticides .

Scientific Research Applications

Interaction with Other Herbicides and Plant Species

One area of research focuses on the interactions between clethodim and other herbicides, such as CGA-362622, and their effects on various plant species. Studies have shown that CGA-362622 can antagonize the effectiveness of clethodim in controlling certain grass species, suggesting a complex interaction between these chemicals that can influence herbicide application strategies (Burke, Wilcut, & Porterfield, 2002). Additionally, the development of clethodim-resistant Lolium populations in Australia highlights the challenges of managing weed resistance and underscores the importance of understanding the genetic basis of herbicide resistance (Yu et al., 2007).

Formulation and Bioavailability Improvements

Research has also focused on improving the formulation of clethodim to enhance its bioavailability and efficacy. Studies have explored water-based formulations that significantly increase the solubility of clethodim, offering a potential alternative to emulsifiable concentrates and reducing the reliance on aromatic compounds (Zhou et al., 2017). Such advancements in formulation technology are crucial for enhancing the effectiveness of clethodim in agricultural applications.

Metabolic and Physiological Impacts on Plants

Clethodim's impact on plant metabolism and physiology has been another focal point of research. Studies have demonstrated that clethodim can affect the photosynthetic machinery of plants, leading to alterations in gas exchange and chlorophyll content, which may contribute to the herbicidal action of clethodim (Radwan & Soltan, 2012). These insights into the physiological effects of clethodim on plants are essential for understanding its mode of action and for developing strategies to mitigate potential negative impacts on crop plants.

Environmental Persistence and Metabolite Analysis

The environmental fate of clethodim, including its persistence and metabolite formation, has also been studied. Research has developed methods for determining clethodim and its oxidation metabolites in agricultural products, providing essential tools for assessing the environmental impact of clethodim application and ensuring food safety (Ishimitsu et al., 2001).

Resistance Mechanisms and Management

Understanding the mechanisms of resistance to clethodim in weed species is critical for developing effective weed management strategies. Research has identified specific mutations in the ACCase gene that confer resistance to clethodim in Lolium populations, offering insights into how resistance develops and how it might be overcome or managed (Saini et al., 2017).

Mechanism of Action

Target of Action

C-Demethyl Clethodim, like Clethodim, primarily targets the plant acetyl-CoA-carboxylase , an enzyme crucial for fatty acid biosynthesis. This enzyme is common to the pathways of fatty acid biosynthesis .

Mode of Action

This compound is a selective herbicide that exhibits its pesticidal activity in plants by inhibiting the action of acetyl coenzyme A carboxylase . This inhibition disrupts the normal biochemical processes within the plant, leading to the death of the plant .

Biochemical Pathways

The inhibition of acetyl coenzyme A carboxylase by this compound affects the fatty acid biosynthesis pathway . This disruption leads to a deficiency in essential fatty acids, which are crucial for various cellular functions, including the formation of cell membranes. The lack of these fatty acids eventually leads to the death of the plant .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed and then undergoes several metabolic pathways, including oxidation to clethodim sulfoxide, conversion to S-methyl via a sulphonium cation intermediate, conversion to imine, and hydroxylation at the 5 position . The residues of clethodim and its oxidation metabolites in soil, plant, and seed have been studied using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) .

Result of Action

The result of this compound’s action is the death of the plant. The herbicide demonstrates phytotoxicity, inhibiting germination and root growth at various concentrations . It also causes changes in the enzymatic activity of certain enzymes and in cell elongation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the risk for earthworm-eating birds and mammals was assessed as high at first tier for soils with pH < 5.5 This indicates that soil pH can influence the bioavailability and toxicity of the compound

Safety and Hazards

Clethodim, a related compound, has been evaluated for its safety and hazards . The specific safety and hazards of C-Demethyl Clethodim are not clearly mentioned in the available resources.

properties

IUPAC Name

2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-methylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO3S/c1-4-22-11(2)8-13-9-14(19)16(15(20)10-13)12(3)18-21-7-5-6-17/h5-6,11,13,19H,4,7-10H2,1-3H3/b6-5+,18-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVJEPZJOFFBPS-YADWXFRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C)CC1CC(=C(C(=O)C1)C(=NOCC=CCl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC(C)CC1CC(=C(C(=O)C1)/C(=N/OC/C=C/Cl)/C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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